Dual-Pharmacophore Architecture vs. Single-Ring Thiazole-4-carboxamide: Hydrogen-Bond Acceptor Capacity
The target compound contains eight heteroatom positions capable of serving as hydrogen-bond acceptors (four carbonyl oxygens, two ring nitrogens, one amide nitrogen, one thiazole sulfur), compared with only three such positions in the unsubstituted thiazole-4-carboxamide parent (CAS 3575-09-5) [1]. The 2,4-dioxooxazolidine ring alone contributes two additional carbonyl groups and a ring nitrogen, substantially increasing the compound's capacity for directed intermolecular interactions in biological targets, as computed from PubChem-deposited structural data [2].
| Evidence Dimension | Hydrogen-bond acceptor count |
|---|---|
| Target Compound Data | 8 HBA sites (4 C=O, 2 ring N, 1 amide N, 1 thiazole S) |
| Comparator Or Baseline | Thiazole-4-carboxamide (CAS 3575-09-5): 3 HBA sites (1 C=O, 1 ring N, 1 thiazole S) |
| Quantified Difference | +5 HBA sites (167% increase) |
| Conditions | Computed from deposited InChI/SMILES structures (PubChem); no experimental binding data available |
Why This Matters
Purchasing decisions for lead-optimization or fragment-based screening programs should consider hydrogen-bond acceptor capacity as a primary determinant of target engagement; substituting with single-ring thiazole-4-carboxamide would eliminate five potential interaction points.
- [1] PubChem. (2019). Thiazole-4-carboxamide, Compound Summary (CAS 3575-09-5). National Center for Biotechnology Information. View Source
- [2] PubChem. (2019). N-(2-(2,4-dioxooxazolidin-3-yl)ethyl)thiazole-4-carboxamide, Compound Summary (CAS 2034611-21-5). Data deposited in or computed by PubChem. National Center for Biotechnology Information. View Source
